N'-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide
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Overview
Description
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is a chemical compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of a furan ring, a pyridine ring, and a hydrazide group, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then reacted with pyridine-4-carbohydrazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
Major products formed from these reactions include various substituted derivatives, which can exhibit different biological activities and chemical properties.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide involves its interaction with specific molecular targets, such as bacterial enzymes and cell membranes. The compound’s hydrazide group can form covalent bonds with enzyme active sites, inhibiting their function and leading to antimicrobial effects . Additionally, the nitro group can undergo reduction to form reactive intermediates that damage cellular components.
Comparison with Similar Compounds
Similar Compounds
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-thiol: This compound shares structural similarities with N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide and exhibits antiviral activity.
Indole Derivatives: Compounds containing the indole nucleus have diverse biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Uniqueness
N’-[(E)-[5-(4-Chloro-3-nitrophenyl)furan-2-YL]methylidene]pyridine-4-carbohydrazide is unique due to its combination of a furan ring, a pyridine ring, and a hydrazide group, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C17H11ClN4O4 |
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Molecular Weight |
370.7 g/mol |
IUPAC Name |
N-[(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C17H11ClN4O4/c18-14-3-1-12(9-15(14)22(24)25)16-4-2-13(26-16)10-20-21-17(23)11-5-7-19-8-6-11/h1-10H,(H,21,23)/b20-10+ |
InChI Key |
FENQCTRCPGFYTN-KEBDBYFISA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)/C=N/NC(=O)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=NNC(=O)C3=CC=NC=C3)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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